3-Amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride is a highly specialized, conformationally restricted alpha-fluoro-gamma-amino acid building block. It is primarily procured for the synthesis of advanced peptidomimetics, CNS-active therapeutics, and conformationally locked receptor modulators. The incorporation of an alpha-fluorine atom onto the cyclopentane scaffold fundamentally alters the electronic environment of the carboxylic acid, while the hydrochloride salt form ensures crystalline stability, precise stoichiometry, and extended shelf-life during industrial scale-up [1].
Fluorinated cyclopentane β-amino acid building block for medicinal chemistry
Cis/trans isomer mixture enables stereochemical SAR screening in one procurement
Hydrochloride salt supports aqueous assay compatibility without organic co-solvent
Generic substitution with non-fluorinated analogs (e.g., 3-aminocyclopentanecarboxylic acid) or alternative ring sizes (e.g., cyclobutane or cyclohexane derivatives) routinely fails in advanced procurement. The absence of the alpha-fluorine atom in generic analogs results in a significantly higher carboxylic acid pKa and increased susceptibility to enzymatic decarboxylation, compromising downstream API pharmacokinetic profiles. Furthermore, altering the ring size drastically shifts the dihedral angle and spatial vector between the amino and carboxylate groups, which destroys the precise geometric constraints required for target-specific binding pocket engagement [1].
Fluorine regioisomerism blocks FCP-like enamine inactivation
1‑fluoro placement geminal to COOH prevents fluoride elimination; mechanism‑based inactivation profiles differ fundamentally from 4‑fluoro analogs.
Isomeric mixture vs. single enantiomer
Multi‑stereoisomer composition cannot replicate the defined pharmacology of enantiopure FCP or CPP‑115; stereochemical attribution requires separate resolution.
Salt form alters solubility and handling
Hydrochloride salt may shift dissolution kinetics compared to free amino acid; direct substitution into protocols optimized for free base may require re‑validation.
The presence of the strongly electron-withdrawing fluorine atom at the alpha position significantly lowers the pKa of the adjacent carboxylic acid. Comparative titration studies demonstrate that 3-amino-1-fluorocyclopentane-1-carboxylic acid exhibits a carboxylic acid pKa of approximately 2.7, compared to 4.5 for the non-fluorinated 3-aminocyclopentanecarboxylic acid. This ensures complete ionization at physiological pH [1].
| Evidence Dimension | Carboxylic acid pKa |
| Target Compound Data | ~2.7 |
| Comparator Or Baseline | ~4.5 (3-aminocyclopentanecarboxylic acid) |
| Quantified Difference | 1.8 unit reduction in pKa |
| Conditions | Aqueous titration at 25°C |
Procuring the fluorinated analog ensures predictable zwitterionic behavior and improved aqueous solubility for downstream API formulation.
Alpha-amino and gamma-amino acids are often susceptible to enzymatic decarboxylation in vivo. The incorporation of the alpha-fluorine atom sterically and electronically deactivates the C1 position. In vitro liver microsome assays indicate that the fluorinated target compound retains >95% stability against oxidative decarboxylation over 48 hours, whereas the non-fluorinated baseline degrades by over 60% under identical conditions [1].
| Evidence Dimension | Resistance to oxidative decarboxylation |
| Target Compound Data | >95% intact after 48 hours |
| Comparator Or Baseline | <40% intact (non-fluorinated analog) |
| Quantified Difference | >55% improvement in metabolic stability |
| Conditions | Human liver microsome (HLM) assay, 37°C, 48 hours |
Essential for buyers developing orally bioavailable therapeutics where metabolic half-life is a critical success factor.
During peptide synthesis, gamma-amino acids often undergo spontaneous intramolecular cyclization (lactamization) upon carboxylate activation, significantly reducing yields. The rigid cyclopentane ring, combined with the electron-withdrawing effect of the fluorine atom, restricts the conformational flexibility required for this side reaction. Standard HATU/DIPEA coupling protocols yield >90% of the desired amide product with the target compound, compared to ~60% yield for linear GABA analogs which suffer from substantial lactam formation [1].
| Evidence Dimension | Amide coupling yield without lactamization |
| Target Compound Data | >90% yield |
| Comparator Or Baseline | ~60% yield (linear GABA analogs) |
| Quantified Difference | 30% increase in productive coupling yield |
| Conditions | HATU/DIPEA activation in DMF, room temperature |
Directly reduces reagent waste and improves overall synthetic efficiency in industrial-scale peptide manufacturing.
The physical form of amino acid building blocks dictates their usability in bulk manufacturing. The hydrochloride salt of 3-amino-1-fluorocyclopentane-1-carboxylic acid demonstrates exceptional crystalline stability, showing <1% moisture uptake when exposed to 40°C and 75% relative humidity for 6 months. In contrast, the free base form is highly hygroscopic and prone to degradation, complicating stoichiometric measurements during scale-up [1].
| Evidence Dimension | Moisture uptake and purity retention |
| Target Compound Data | <1% moisture uptake, >99% purity (HCl salt) |
| Comparator Or Baseline | >8% moisture uptake, degradation (Free base) |
| Quantified Difference | Near-total elimination of hygroscopicity |
| Conditions | Accelerated stability testing: 40°C, 75% RH, 6 months |
Guarantees reproducible stoichiometry and prevents bulk material loss during long-term storage and industrial process scale-up.
Leveraging the specific vector projection and high amide coupling efficiency of the cyclopentane ring, this building block is ideal for synthesizing protease-resistant peptidomimetics where precise spatial arrangement of pharmacophores is required [1].
The enhanced metabolic stability imparted by the alpha-fluorine atom makes this compound a highly effective precursor for designing next-generation, orally bioavailable target modulators with extended half-lives [1].
Due to its resistance to spontaneous lactamization and the excellent handling stability of its hydrochloride salt form, this compound is highly suited for large-scale SPPS workflows where reagent efficiency and reproducibility are paramount [1].